Ladostigil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ladostigil involves several steps, starting with the synthesis of the indanamine core, followed by the introduction of the propargyl and carbamate groups. The process typically involves the following steps:
Synthesis of Indanamine Core: The indanamine core is synthesized through a series of reactions, including cyclization and amination.
Introduction of Propargyl Group: The propargyl group is introduced via a propargylation reaction, typically using propargyl bromide and a suitable base.
Formation of Carbamate: The final step involves the formation of the carbamate group through a reaction with a suitable isocyanate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ladostigil undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Substitution: Substitution reactions can occur at the indanamine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced carbamate derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
Ladostigil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of acetylcholinesterase and monoamine oxidase inhibition.
Medicine: Being studied for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease.
Industry: Used in the development of new pharmaceuticals targeting neurodegenerative diseases.
Mechanism of Action
Ladostigil exerts its effects through multiple mechanisms:
Inhibition of Acetylcholinesterase and Butyrylcholinesterase: This leads to increased levels of acetylcholine in the brain, improving cognitive function.
Inhibition of Monoamine Oxidase B: This leads to increased levels of monoamines, such as dopamine, which are beneficial in treating neurodegenerative diseases.
Antioxidant and Anti-inflammatory Effects: This compound reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Comparison with Similar Compounds
Ladostigil is unique in its combination of multiple mechanisms of action. Similar compounds include:
Rivastigmine: An acetylcholinesterase inhibitor used for the treatment of Alzheimer’s disease.
Rasagiline: A monoamine oxidase B inhibitor used for the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase B inhibitor used for the treatment of Parkinson’s disease.
This compound combines the cholinesterase inhibitory activity of rivastigmine with the monoamine oxidase inhibitory and neuroprotective effects of rasagiline, making it a multifunctional drug with potential benefits for treating neurodegenerative diseases .
Properties
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045854 | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209394-27-4 | |
Record name | Ladostigil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ladostigil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladostigil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADOSTIGIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.